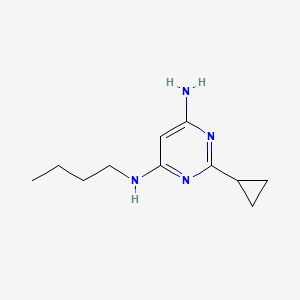

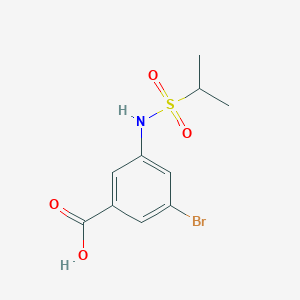

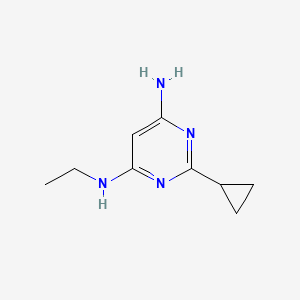

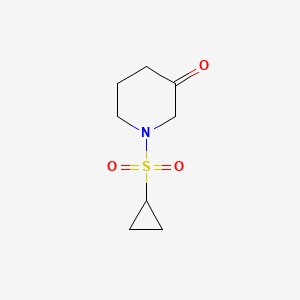

![molecular formula C13H17N3 B1471728 (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1267326-50-0](/img/structure/B1471728.png)

(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine

説明

The compound “(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine” is a chemical compound that has grabbed the attention of researchers. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

科学的研究の応用

Anticancer Activity

Benzimidazole derivatives, including compounds similar to (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine, have been found to exhibit good anticancer activity. Studies have shown that certain benzimidazole compounds are active against HBL-100 cell lines and HeLa cell lines, indicating potential for use in cancer treatment .

Quorum Sensing Inhibition

Research has indicated that benzimidazole derivatives can play a role in disrupting quorum sensing mechanisms in bacteria. This is significant in the context of bacterial pathogenicity and resistance, as quorum sensing is crucial for bacterial communication and virulence factor production .

Synthesis of Functional Molecules

The regiocontrolled synthesis of substituted imidazoles, which includes benzimidazole derivatives, is important for creating functional molecules used in various everyday applications. Advances in this area highlight the versatility and utility of these compounds in synthetic chemistry .

Pharmaceutical Synthesis

Benzimidazole derivatives are utilized in the synthesis of pharmaceuticals. The eco-friendly synthesis of such compounds is an area of interest due to their potential applications in medicine and their reduced environmental impact .

Metal–Organic Frameworks (MOFs)

The structural versatility and controlled porosity of MOFs make them attractive for industrial and scientific applications. Benzimidazole derivatives are used in the synthesis of novel MOFs, which have potential uses in areas such as gas storage, separation, and catalysis .

作用機序

Imidazole Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Targets of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . The specific targets of these compounds can vary widely depending on their structure and the conditions under which they are used.

Mode of Action

The mode of action of imidazole derivatives can also vary widely. Some may interact with enzymes or receptors in the body, while others may interfere with the synthesis of essential biomolecules in pathogens .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins or nucleic acids, while others may alter signal transduction pathways .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can depend on many factors, including their chemical structure, the route of administration, and the individual’s metabolism .

Result of Action

The result of the action of imidazole derivatives can range from the killing of pathogens to the alleviation of symptoms of disease .

Action Environment

The action environment can greatly influence the efficacy and stability of imidazole derivatives. Factors such as pH, temperature, and the presence of other substances can all affect how these compounds behave .

特性

IUPAC Name |

(1-cyclopentylbenzimidazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-8-10-5-6-13-12(7-10)15-9-16(13)11-3-1-2-4-11/h5-7,9,11H,1-4,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBXNRNKRYXORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C2C=CC(=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

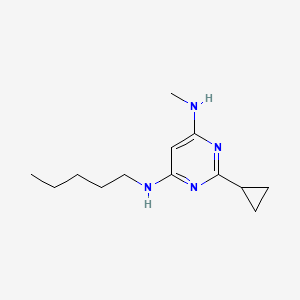

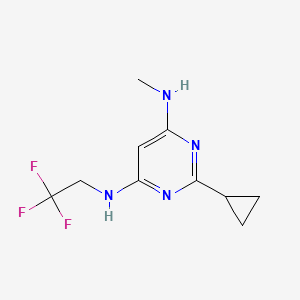

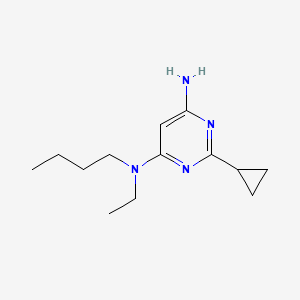

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-propylpentan-1-one](/img/structure/B1471647.png)